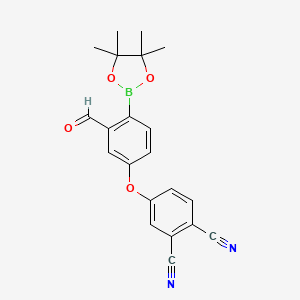
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile is a complex organic compound with the molecular formula C20H20BNO4 and a molecular weight of 349.188 g/mol . This compound is characterized by the presence of a formyl group, a phthalonitrile moiety, and a dioxaborolane ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
The synthesis of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the dioxaborolane intermediate, followed by its coupling with a formylated phenoxy derivative. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile has a wide range of scientific research applications:
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural features.
作用机制
The mechanism of action of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution reactions. The dioxaborolane ring is particularly useful in cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds .
相似化合物的比较
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile can be compared with other similar compounds, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound lacks the formyl and nitrile groups, making it less versatile in certain chemical reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound contains a pyridine ring instead of a phenoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
属性
分子式 |
C21H19BN2O4 |
|---|---|
分子量 |
374.2 g/mol |
IUPAC 名称 |
4-[3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C21H19BN2O4/c1-20(2)21(3,4)28-22(27-20)19-8-7-18(10-16(19)13-25)26-17-6-5-14(11-23)15(9-17)12-24/h5-10,13H,1-4H3 |
InChI 键 |
IFRVCXYVIUPKNS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


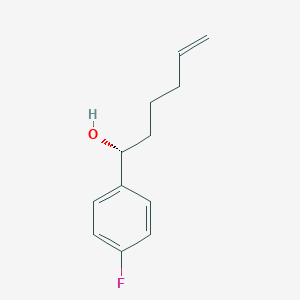
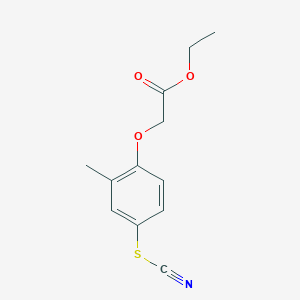



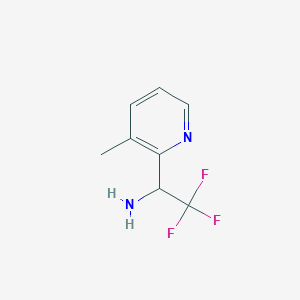
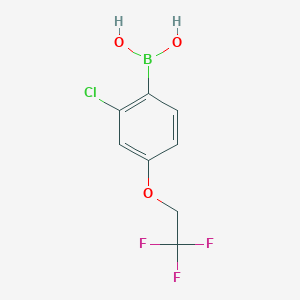
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol](/img/structure/B13041402.png)
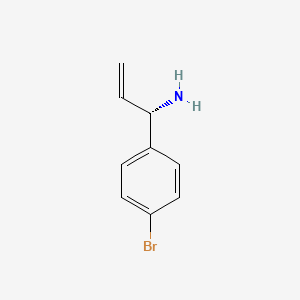

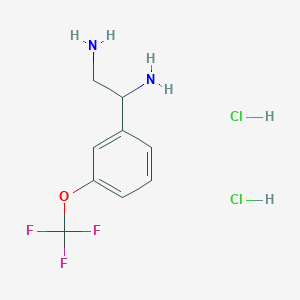


![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
